Dichlorprop-butotyl

Overview

Description

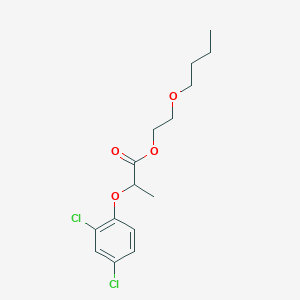

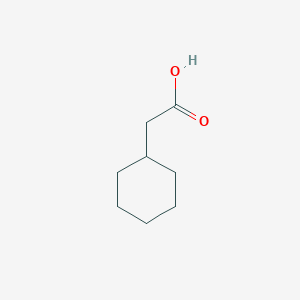

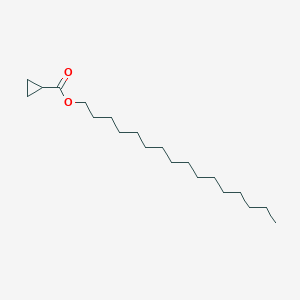

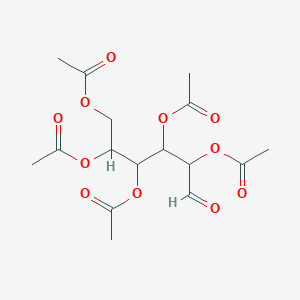

Dichlorprop-butotyl is a herbicide used for post-emergence control of annual and perennial broad-leaved weeds and some brush species . It is a derivative of dichlorprop . The IUPAC name for Dichlorprop-butotyl is 2-butoxyethyl (2RS)-2-(2,4-dichlorophenoxy)propionate .

Molecular Structure Analysis

The molecular formula for Dichlorprop-butotyl is C15H20Cl2O4 . The InChIKey is NCMJQZVNCFTQPG-UHFFFAOYSA-N .

Chemical Reactions Analysis

Dichlorprop-butotyl, like other herbicides, undergoes various reactions in the environment. One study demonstrated the use of photochemically induced fluorescence for the determination of dichlorprop in agricultural products . The principle for the determination of dichlorprop is based on the enhancive effect of UV irradiation on the fluorescence signal of the analyte .

Scientific Research Applications

Accelerating Fruit Maturation

- Dichlorprop (2,4-dichlorophenoxy propionic acid) is used in horticulture, notably on 'Tsugaru' apples, to influence their maturity and quality. Specific applications of dichlorprop can hasten fruit maturity by 2 to 3 weeks and enhance surface color (Tsukahara, Koike, & Hirata, 1990).

Impact on Organotin-Induced Apoptosis

- Organotin compounds like di-n-butyltin dichloride (DBTC) selectively cause thymus atrophy. DBTC has been shown to inhibit proliferation of immature thymocytes and increase apoptosis, particularly in vitro conditions (Gennari, Potters, Seinen, & Pieters, 1997).

Herbicide Impact on Non-Target Plants

- Dichlorprop is a chiral aryloxyphenoxy propionic acid herbicide whose enantiomers (S-DCPP and R-DCPP) impact non-target plants like Arabidopsis thaliana. These enantiomers affect plant growth, morphology, and metabolic profiles, influencing pathways like lactose metabolism, starch and sucrose metabolism, and the TCA cycle (Zhang et al., 2021).

Occupational Exposure Assessments

- Studies on forestry ground workers applying dichlorprop have been conducted to monitor the dose of chemical absorbed during different application methods. This research helps in understanding the occupational exposure and safety measures required (Lavy, Mattice, Marx, & Norris, 1987).

Apoptosis Mechanism in Thymocytes

- Organotins like DBTC induce apoptosis in rat thymocytes by disturbing intracellular Ca(2+) level and mitochondrial activity, leading to oxidative stress and activation of caspases. This mechanism helps in understanding the cytotoxic effects of such compounds (Gennari et al., 2000).

Analytical Method Development

- Research has focused on developing analytical methods for detecting dichlorprop residues in agricultural commodities, important for monitoring pesticide residues and ensuring food safety (Lee et al., 2013).

Mechanism of Action

Target of Action

Dichlorprop-butotyl is a type of herbicide that primarily targets broad-leaved weeds and some brush species . It is used for post-emergence control of these plants in various applications, including cereals like wheat and barley, and non-crop situations such as right-of-way and commercial and industrial sites .

Mode of Action

The compound works in a selective and systemic manner. It is absorbed through the leaves of the target plants and translocates to the roots . As a synthetic auxin, Dichlorprop-butotyl causes stem and leaf malformations, which eventually lead to the death of the plant .

Biochemical Pathways

By mimicking these hormones, Dichlorprop-butotyl disrupts normal plant growth and development, leading to malformations and eventual plant death .

Pharmacokinetics

It is known that the compound is absorbed through the leaves of plants and translocated to the roots . This suggests that Dichlorprop-butotyl is readily taken up and distributed within the plant. The impact of these properties on the bioavailability of Dichlorprop-butotyl within the plant system is significant, as it allows the herbicide to reach and act upon its target sites effectively .

Result of Action

The primary result of Dichlorprop-butotyl’s action is the death of the target plants. By causing malformations in the stems and leaves, the herbicide disrupts normal plant growth and development. This leads to the weakening and eventual death of the plant, thereby effectively controlling the population of the targeted weed or brush species .

Safety and Hazards

properties

IUPAC Name |

2-butoxyethyl 2-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2O4/c1-3-4-7-19-8-9-20-15(18)11(2)21-14-6-5-12(16)10-13(14)17/h5-6,10-11H,3-4,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMJQZVNCFTQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041858 | |

| Record name | Dichlorprop butoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorprop-butotyl | |

CAS RN |

53404-31-2 | |

| Record name | Dichlorprop butotyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53404-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop-butotyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)-, 2-butoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorprop butoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl 2-(2,4-dichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP-BUTOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965SJM9774 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichlorprop-butotyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Cyanomethyl)benzyl]acetamide](/img/structure/B165969.png)

![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)